molecular formula C21H14ClNO4 B12197611 N~1~-(3-chlorophenyl)-2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide

N~1~-(3-chlorophenyl)-2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide

Cat. No.: B12197611
M. Wt: 379.8 g/mol
InChI Key: UJWBKAQBNSEPTP-UHFFFAOYSA-N
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Description

N~1~-(3-chlorophenyl)-2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a 3-chlorophenyl group and a 6-oxo-6H-benzo[c]chromen-3-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-chlorophenyl)-2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide typically involves the following steps:

    Formation of the 6-oxo-6H-benzo[c]chromen-3-yl intermediate: This intermediate can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the 3-chlorophenyl group: The 3-chlorophenyl group is introduced via a nucleophilic substitution reaction, often using a chlorinated aromatic compound and a suitable nucleophile.

    Formation of the acetamide linkage: The final step involves the formation of the acetamide linkage through the reaction of the intermediate with an appropriate acylating agent, such as acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for N1-(3-chlorophenyl)-2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide may involve optimized versions of the synthetic routes mentioned above. These methods typically focus on maximizing yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-chlorophenyl)-2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents for substitution reactions include halogenated compounds, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N~1~-(3-chlorophenyl)-2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings.

    Biological Research: The compound is used as a tool to study various biological processes and pathways, including enzyme inhibition and receptor binding.

    Industrial Applications: It is investigated for its potential use in industrial processes, such as catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of N1-(3-chlorophenyl)-2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: It can inhibit the activity of certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: The compound may bind to specific receptors, modulating their activity and downstream signaling pathways.

    Cellular Pathways: It can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

N~1~-(3-chlorophenyl)-2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide can be compared with other similar compounds, such as:

    N~1~-(3-chlorophenyl)-2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propionamide: This compound has a similar structure but with a propionamide linkage instead of an acetamide linkage.

    N~1~-(3-chlorophenyl)-2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]butyramide: This compound features a butyramide linkage, providing different chemical and biological properties.

    N~1~-(3-chlorophenyl)-2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]valeramide: This compound has a valeramide linkage, which may influence its reactivity and applications.

The uniqueness of N1-(3-chlorophenyl)-2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H14ClNO4

Molecular Weight

379.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-(6-oxobenzo[c]chromen-3-yl)oxyacetamide

InChI

InChI=1S/C21H14ClNO4/c22-13-4-3-5-14(10-13)23-20(24)12-26-15-8-9-17-16-6-1-2-7-18(16)21(25)27-19(17)11-15/h1-11H,12H2,(H,23,24)

InChI Key

UJWBKAQBNSEPTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)OCC(=O)NC4=CC(=CC=C4)Cl)OC2=O

Origin of Product

United States

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